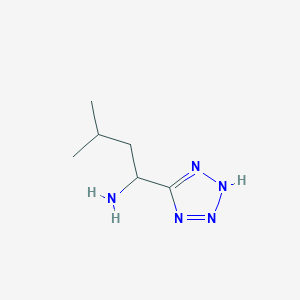

3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine

Description

Significance of Tetrazole Ring Systems in Modern Chemical Research and Medicinal Chemistry

Bioisosteric Relationships of the 1H-Tetrazole Moiety

A primary driver for the widespread use of the 1H-tetrazole ring in drug design is its role as a bioisostere of the carboxylic acid group. benthamdirect.com Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which produce broadly similar biological effects. The 1H-tetrazole group mimics the carboxylic acid moiety in several key aspects, making it an effective replacement to improve a drug candidate's properties. nbinno.com

One of the most critical similarities is acidity. The proton on the tetrazole ring is acidic, with a pKa value (~4.9) very close to that of a carboxylic acid (~4.5), allowing it to exist in an anionic form at physiological pH and engage in similar electrostatic or hydrogen bonding interactions with biological targets. nbinno.comcambridgemedchemconsulting.com However, a key advantage of the tetrazole ring is its superior metabolic stability; it is resistant to many biological transformations that carboxylic acids can undergo in the liver. nbinno.comtandfonline.com This can lead to improved pharmacokinetic profiles, such as longer half-lives. nbinno.com Furthermore, replacing a carboxylic acid with a tetrazole can increase lipophilicity and bioavailability, potentially reducing the side effects of some drugs. tandfonline.com

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Significance in Drug Design |

|---|---|---|---|

| Acidity (pKa) | ~4.5 | ~4.9 | Similar acidity allows for analogous ionic and hydrogen bond interactions with biological receptors. nbinno.comcambridgemedchemconsulting.com |

| Metabolic Stability | Susceptible to metabolic transformations (e.g., reduction, glucuronidation). | Generally stable to metabolic degradation. nbinno.comtandfonline.com | Can lead to improved pharmacokinetic profiles and longer duration of action. nbinno.com |

| Lipophilicity | Generally lower. | Generally higher. | May enhance membrane permeability and bioavailability. |

| Structure | Planar. | Planar, aromatic ring system. nih.gov | Occupies a similar spatial arrangement, allowing for substitution in molecular scaffolds. nih.gov |

Diverse Biological Activities Associated with Tetrazole Derivatives

The incorporation of the tetrazole scaffold into molecular structures has led to the discovery of compounds with a vast array of pharmacological activities. sphinxsai.comphmethods.net This versatility underscores the importance of the tetrazole ring as a pharmacophore. Marketed drugs containing the tetrazole moiety span numerous therapeutic classes, including well-known antihypertensives like Losartan and Valsartan, and antibacterial agents such as Ceftezole and Tedizolid. tandfonline.com The broad spectrum of activity highlights the ability of the tetrazole ring to interact with a wide range of biological targets, contributing to its status as a privileged structure in drug discovery. beilstein-journals.orgnih.govisfcppharmaspire.com

| Biological Activity | Description | Example Compounds/Studies |

|---|---|---|

| Antihypertensive | Primarily through angiotensin II receptor antagonism. | Losartan, Valsartan, Irbesartan, Candesartan. sphinxsai.comtandfonline.com |

| Antibacterial | Inhibition of bacterial cell wall synthesis or other essential processes. | Ceftezole, Cefamandole, Tedizolid. tandfonline.com |

| Antifungal | Activity against various fungal species. | Oteseconazole, Quilseconazole. tandfonline.com Studies on various tetrazole derivatives show potent activity against C. albicans and other species. sphinxsai.com |

| Anticancer | Activity against various cancer cell lines through mechanisms like tubulin inhibition, cell cycle arrest, and kinase inhibition. | Letrozole. tandfonline.com Numerous studies report tetrazole derivatives with significant promise in treating cancer. nih.govsemanticscholar.orgresearchgate.net |

| Antiviral | Inhibition of viral replication, including activity against HIV. | Reported for various novel tetrazole derivatives. benthamdirect.comtandfonline.comisfcppharmaspire.com |

| Anti-inflammatory & Analgesic | Inhibition of inflammatory pathways and reduction of pain. | Observed in numerous synthesized tetrazole compounds. nih.govsphinxsai.comeurekaselect.com |

| Antidiabetic | Activity against targets for type 2 diabetes mellitus, such as DPP-4 inhibition. | Many tetrazole derivatives have been investigated as potential antidiabetic agents. semanticscholar.orgnih.gov |

| Antitubercular & Antimalarial | Activity against Mycobacterium tuberculosis and Plasmodium species. | Tetrazole hybrids are explored for these activities. tandfonline.comisfcppharmaspire.com |

Rationale for the Academic Investigation of 3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine

While extensive research exists for the tetrazole class of compounds, the specific molecule this compound is not widely documented in peer-reviewed literature. Therefore, the rationale for its investigation is hypothetical, based on established principles of medicinal chemistry and an analysis of its unique structural components. The molecule combines the proven tetrazole pharmacophore with a specific amine-containing side chain, creating a novel chemical entity worthy of exploration.

Structural Peculiarities and Design Space of the Butylamine (B146782) Side Chain

The structure of the compound is (1H-tetrazol-5-yl)-CH(NH2)-CH2-CH(CH3)2. Its uniqueness arises from the combination of several features:

Chiral Center: The carbon atom to which both the tetrazole ring and the amine group are attached is a chiral center. This means the compound can exist as two distinct enantiomers, which could have different biological activities and potencies. This stereochemistry is a critical aspect for investigation.

Primary Amine: The primary amine group (-NH2) is a key functional group that can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. Its position adjacent to the tetrazole ring creates a specific spatial arrangement of acidic and basic centers.

Branched Alkyl Chain: The 3-methylbutyl (isopentyl) portion of the side chain is a non-polar, lipophilic group. The branching at the 3-position provides a distinct steric bulk compared to a linear alkyl chain. This specific shape could be crucial for fitting into a hydrophobic pocket of a target protein or enzyme.

The "design space" around this molecule involves systematically modifying this side chain to probe structure-activity relationships (SAR). mdpi.com For example, researchers could synthesize analogs where the methyl group is moved to the 2-position, or where the chain is linear (pentyl) or more branched (neopentyl). The length of the alkyl chain and its hydrophobicity are key features that can be tuned to optimize interactions with a biological target. nih.gov

Hypothetical Roles as a Privileged Scaffold or Ligand in Chemical Biology Research

Building on the concept of the tetrazole ring as a privileged scaffold, the entire this compound molecule can be viewed as a decorated scaffold for building chemical libraries. beilstein-journals.orgnih.gov Its synthetic accessibility could make it a valuable building block for generating a diverse set of compounds for high-throughput screening. beilstein-journals.orgbeilstein-archives.org

As a ligand, this molecule presents multiple points of interaction for a biological target. nih.gov Hypothetically, it could be designed to target enzymes or receptors that have:

An anionic binding site or hydrogen bond acceptor to interact with the acidic 1H-tetrazole ring. researchgate.net

A hydrogen bond acceptor/donor site to engage with the primary amine.

A well-defined hydrophobic pocket that can accommodate the branched 3-methylbutyl side chain.

The excellent ability of tetrazole nitrogen atoms to coordinate with metal ions also suggests a potential role as a ligand in metalloenzyme inhibition or the development of metal-organic complexes. lifechemicals.com The combination of these features in a single, relatively small molecule makes this compound a theoretically interesting candidate for discovery programs targeting a wide range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(2H-tetrazol-5-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5/c1-4(2)3-5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSAKIVVCZROSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=NNN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254018 | |

| Record name | α-(2-Methylpropyl)-2H-tetrazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31603-07-3 | |

| Record name | α-(2-Methylpropyl)-2H-tetrazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31603-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(2-Methylpropyl)-2H-tetrazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations of 3 Methyl 1 1h 1,2,3,4 Tetrazol 5 Yl Butan 1 Amine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are pivotal in elucidating the molecular structure and electronic characteristics of 3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine. These computational methods provide insights into the molecule's geometry, orbital energies, and reactivity, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Optimized Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies have been employed to determine the optimized geometry of molecules similar in structure to this compound. For instance, the geometries of related pyrazole-amine compounds have been optimized using B3LYP and M06-2X functionals with various basis sets to predict their NMR chemical shifts. bohrium.comnih.govnih.gov Such studies help in understanding the stable conformations and geometric parameters of the molecule. The tetrazole ring, a key component of the target molecule, is known to have a planar and aromatic structure with 6π electrons. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Reactivity Descriptors

Frontier molecular orbital (FMO) theory is instrumental in predicting the reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity. researchgate.net For this compound, the distribution of HOMO and LUMO would likely be concentrated on different parts of the molecule. The lone pairs on the nitrogen atoms of the tetrazole ring and the amine group would contribute significantly to the HOMO, while the π* orbitals of the tetrazole ring would be major contributors to the LUMO. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Analysis

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital energy; relates to the molecule's electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the molecule's electron-accepting ability. |

| Energy Gap (LUMO-HOMO) | Indicates the chemical reactivity and kinetic stability of the molecule. |

Tautomerism and Proton Transfer Dynamics of the 1H-Tetrazole Moiety

The 1H-tetrazole ring in this compound can exist in different tautomeric forms. researchgate.net Tetrazoles can exhibit tautomerism, with the 1H and 2H forms being the most common. researchgate.net In solution, the 1H-tautomer is generally the predominant form for 5-substituted tetrazoles. nih.gov However, the relative stability of these tautomers can be influenced by the substituent and the surrounding environment. researchgate.net Theoretical calculations have shown that other tautomeric forms, such as the 5H isomer, are significantly higher in energy and thus less stable. researchgate.net The dynamics of proton transfer between the nitrogen atoms of the tetrazole ring are an important aspect of its chemical behavior and can be investigated using computational methods.

Table 2: Tautomeric Forms of the Tetrazole Moiety

| Tautomer | Description | Relative Stability |

|---|---|---|

| 1H-tetrazole | Proton is on the N1 atom of the tetrazole ring. | Generally more stable in solution. nih.gov |

| 2H-tetrazole | Proton is on the N2 atom of the tetrazole ring. | Can be more stable in the gas phase. nih.gov |

Molecular Dynamics Simulations for Solvent Effects and Ligand Flexibility

Molecular dynamics (MD) simulations can provide detailed insights into the behavior of this compound in a solvent environment, such as water. These simulations model the movement of atoms over time, allowing for the study of the molecule's flexibility and its interactions with solvent molecules. nih.gov MD simulations are useful for understanding how the solvent affects the conformational preferences of the butylamine (B146782) chain and the tautomeric equilibrium of the tetrazole ring. nih.gov This information is crucial for predicting the molecule's behavior in biological systems.

Predictive Modeling of Chemical Reactivity and Synthetic Accessibility

Computational models can be used to predict the chemical reactivity of this compound. nih.gov By analyzing the electronic properties and molecular orbitals, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. youtube.com Furthermore, computational tools can aid in assessing the synthetic accessibility of the molecule. The synthesis of tetrazole derivatives often involves multicomponent reactions, such as the Ugi-azide reaction. nih.gov Predictive models can help in optimizing reaction conditions and exploring different synthetic routes. rug.nl

Structure Activity Relationship Sar Studies of 3 Methyl 1 1h 1,2,3,4 Tetrazol 5 Yl Butan 1 Amine Analogues

Systematic Modification Strategies for the Butane (B89635) Chain and Amine Group

The aliphatic chain and the primary amine group of the parent compound are key areas for modification to probe the steric and electronic requirements of its biological target. Alterations to the 3-methylbutane portion can influence the molecule's flexibility, conformation, and lipophilicity, while modifications to the amine group can affect its basicity and hydrogen-bonding capacity.

Research into related structures, such as monoamine reuptake inhibitors, has shown that the length of the linker between a pharmacophore and a terminal amine can significantly impact potency and selectivity. For instance, varying the carbon number in a linker chain has been shown to alter the inhibitory effects on different monoamine transporters. nih.gov Extending or shortening the butane chain, or altering the position of the methyl group, can change how the molecule fits into a binding pocket. Similarly, substitution on the primary amine to form secondary or tertiary amines, or its replacement with other functional groups, directly impacts the compound's pKa and its ability to form critical ionic or hydrogen bonds with receptor residues.

Table 1: Hypothetical Modifications to the Butane Chain and Amine Group and Their Potential Impact on Activity

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Butane Chain | ||

| Chain Lengthening (e.g., pentyl) | Probes for additional hydrophobic interactions within the binding site. | May increase or decrease potency depending on pocket size. |

| Chain Shortening (e.g., propyl) | Reduces lipophilicity and conformational freedom. | Activity may decrease if hydrophobic contacts are lost. |

| Removal of 3-methyl group | Simplifies structure, reduces steric bulk. | Potency may change depending on the role of the methyl group in binding. |

| Isomeric Rearrangement (e.g., 2-methylbutyl) | Alters the spatial arrangement of the hydrophobic moiety. | Likely to affect optimal fit within the binding pocket. |

| Amine Group | ||

| N-methylation (Secondary amine) | Increases lipophilicity, may alter hydrogen bond donor capacity. | Can modulate selectivity and potency. |

| N,N-dimethylation (Tertiary amine) | Removes hydrogen bond donor capability, increases steric bulk. | Often leads to a significant change in activity and selectivity. |

Impact of Substituents on the Tetrazole Ring Nitrogen Atoms and C5 Position

The tetrazole ring is a critical component, acting as a versatile pharmacophore. phmethods.net Its acidic proton on the nitrogen atom allows it to exist in two main tautomeric forms, 1H and 2H, with the 1H tautomer typically predominating in solution. nih.gov The placement of substituents on the ring's nitrogen atoms or at the C5 position profoundly affects the compound's electronic distribution, acidity, and spatial properties.

Table 2: Influence of Substituents on the Tetrazole Ring

| Modification Site | Type of Substituent | Effect on Physicochemical Properties | Potential Biological Consequence |

|---|---|---|---|

| Ring Nitrogens (N1, N2) | Small alkyl groups (e.g., methyl) | Locks tautomeric form, increases lipophilicity, removes acidic proton. | Can improve membrane permeability and metabolic stability; may alter binding affinity. |

| Bulky groups | Introduces steric hindrance, significantly alters molecular shape. | May prevent binding or redirect interaction to a different target. | |

| C5 Position | Electron-withdrawing groups | Increases acidity of the N-H proton. | Modulates ionic interactions and hydrogen bonding potential. |

| Electron-donating groups | Decreases acidity of the N-H proton. | Alters electronic character and potential for polar interactions. |

Conformational Flexibility and Stereochemical Influence on Molecular Interactions

The three-dimensional structure of a molecule is paramount to its interaction with a biological target. For 3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine, both conformational flexibility and stereochemistry play vital roles. The carbon atom attached to both the amine and the tetrazole ring is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers).

It is common for enantiomers to exhibit different pharmacological activities, as biological receptors are themselves chiral. One enantiomer may fit perfectly into a binding site, leading to high potency, while the other may fit poorly or not at all. Structure-activity relationship studies on analogues of other therapeutic agents have consistently shown that stereoisomerism is a critical determinant of biological activity. nih.gov

Furthermore, the isobutyl portion of the molecule possesses rotational freedom around its single bonds, allowing it to adopt various conformations. This flexibility can be advantageous, enabling the molecule to find the optimal geometry for binding. nih.gov However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and thus reducing affinity. Conformational analysis through computational modeling can help identify low-energy, bioactive conformations and guide the design of more rigid analogues that "pre-pay" the entropic penalty, potentially leading to higher potency. nii.ac.jp

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For tetrazole analogues, QSAR studies can provide valuable insights for designing new derivatives with enhanced potency and selectivity. These models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound and then using statistical methods to create an equation that relates these descriptors to the observed activity. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These approaches generate 3D contour maps that visualize regions around the aligned molecules where modifications are predicted to have a positive or negative impact on activity. For example, a CoMFA map might indicate that adding a bulky, electropositive group at a specific position on the butane chain would be favorable for binding, while a sterically hindered, electronegative group on the tetrazole ring would be detrimental. Such models have been successfully applied to various tetrazole-containing compounds to guide the synthesis of more potent agents. nih.govresearchgate.net

Ligand Efficiency and Lipophilicity Analysis in Derivative Design

In modern drug discovery, optimizing the potency of a compound is only one aspect of its design. Key metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are used to assess the quality of a molecule and guide its evolution from a hit to a clinical candidate. nih.gov

Ligand Efficiency (LE) relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms). It provides a measure of how efficiently a molecule binds to its target, with higher LE values being desirable for smaller molecules. This helps prioritize smaller, more efficient fragments for further development.

Lipophilicity, often measured as logP (the partition coefficient between octanol (B41247) and water), is a critical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While some degree of lipophilicity is necessary for membrane penetration, excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (pIC50 - logP), is a widely used metric to guide the design of compounds that achieve a balance between potency and favorable physicochemical properties. nih.gov The tetrazole moiety itself is considered a lipophilic bioisostere of a carboxylic acid, contributing to better membrane penetration compared to the corresponding carboxylate. nih.gov

Table 3: Illustrative Analysis of Designed Analogues

| Analogue | Potency (IC50, nM) | Heavy Atoms | logP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) | Assessment |

|---|---|---|---|---|---|---|

| Parent Compound | 50 | 11 | 1.5 | 0.63 | 5.8 | Good starting point. |

| Analogue A (added -Cl) | 10 | 12 | 2.2 | 0.67 | 5.8 | Potency gain is offset by increased lipophilicity. |

| Analogue B (added -OH) | 40 | 12 | 1.0 | 0.62 | 6.4 | Improved LLE, better balance of properties. |

| Analogue C (chain extension) | 25 | 13 | 2.0 | 0.62 | 5.6 | Inefficient increase in size and lipophilicity for potency gain. |

This analysis helps chemists make data-driven decisions, focusing on modifications that improve potency without disproportionately increasing size or lipophilicity, thereby increasing the likelihood of developing a successful drug candidate.

Future Research Directions and Advanced Applications in Chemical Biology

Development of 3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine as a Molecular Probe for Biological Systems

The structure of this compound is well-suited for development into a molecular probe. The primary amine serves as a convenient attachment point for fluorophores, biotin, or other reporter tags. By modifying this amine, researchers could create probes to visualize and track biological targets in real-time. Furthermore, the tetrazole ring, with its distinct electronic properties and ability to interact with biological macromolecules, could serve as the recognition element of the probe, binding to specific enzymes or receptors. The development of such probes would be invaluable for studying cellular processes and for diagnostic applications.

Rational Design of Novel Ligands Based on the this compound Core

The tetrazole moiety is a key feature for rational drug design, often used as a bioisosteric replacement for a carboxylic acid group. nih.gov This substitution can enhance metabolic stability, improve lipophilicity, and alter the pKa of the molecule, leading to better pharmacokinetic profiles. beilstein-journals.org The this compound core can be used as a starting scaffold to design ligands for targets that recognize carboxylates, such as certain proteases, G-protein coupled receptors (GPCRs), and nuclear receptors. The isobutyl group provides a lipophilic element that can be optimized to fit into hydrophobic pockets of a target protein, while the amine group offers a site for hydrogen bonding or further modification to explore structure-activity relationships (SAR).

Exploration in Coordination Chemistry and Materials Science

The electron-rich nature of the tetrazole ring makes it an excellent ligand for coordinating with metal ions, opening avenues for research in coordination chemistry and materials science. nih.govresearchgate.net

The nitrogen atoms of the tetrazole ring can act as donor atoms to form stable complexes with a wide range of transition metals, such as zinc, copper, nickel, and cobalt. arkat-usa.orgnih.govresearchgate.net The resulting metal-organic frameworks (MOFs) or coordination polymers could have interesting properties, including catalytic activity, porosity for gas storage, or unique magnetic and optical characteristics. researchgate.net The specific coordination mode of the tetrazole ring can vary, leading to diverse structural architectures. arkat-usa.org

| Metal Ion | Potential Coordination Geometry | Coordination Atoms from Tetrazole | Resulting Structure Type |

|---|---|---|---|

| Zn(II) | Tetrahedral | N1, N2, N4 | Dinuclear or 3D Framework arkat-usa.org |

| Cu(II) | Square Planar or Octahedral | N1, N2, N4 | 1D Chains or 2D Layers researchgate.net |

| Co(II) | Octahedral | N1, N4 | Coordination Polymer researchgate.net |

| Ni(II) | Octahedral | N1, N4 | Coordination Polymer researchgate.net |

Compounds with a high nitrogen content often exhibit energetic properties. The tetrazole ring, with four nitrogen atoms, contributes to a high positive heat of formation, a key characteristic of energetic materials. researchgate.netnih.gov While this compound itself is unlikely to be a powerful explosive, its core structure could be used to synthesize more complex energetic materials. The introduction of energetic functional groups, such as nitro (–NO2) or nitramine (–NHNO2) moieties, onto the scaffold could lead to the development of novel, high-performance, and potentially insensitive energetic materials. sci-hub.boxmdpi.com Research in this area would focus on creating derivatives and studying their thermal stability, sensitivity to impact and friction, and detonation performance. sci-hub.boxchemistry-chemists.com

Application of Advanced Synthetic Technologies for Complex Derivative Synthesis

To fully explore the potential of the this compound scaffold, advanced synthetic technologies are essential for creating diverse libraries of derivatives. Modern synthetic methods can facilitate the rapid and efficient production of analogues for biological screening and materials testing.

Key technologies applicable include:

Multicomponent Reactions (MCRs): Reactions like the Ugi or Passerini reactions could be employed to introduce complexity and diversity in a single step, which is highly efficient for building compound libraries. nih.govbeilstein-journals.org

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction conditions, which is particularly advantageous when working with potentially energetic or hazardous intermediates.

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for the synthesis of tetrazole derivatives and their subsequent functionalization. nih.gov

Tandem Reactions: Designing reaction cascades where multiple bonds are formed in a single operation can streamline the synthesis of complex molecules based on the core structure. nih.gov

| Synthetic Technology | Application to Scaffold | Key Advantage |

|---|---|---|

| Multicomponent Reactions (MCRs) | Functionalization of the amine group to create diverse amides and peptidomimetics. beilstein-journals.org | High efficiency and molecular diversity from simple starting materials. nih.gov |

| Flow Chemistry | Safer handling of azides and other reactive intermediates in tetrazole synthesis. | Enhanced safety, scalability, and process control. |

| Microwave-Assisted Synthesis | Acceleration of the cycloaddition step to form the tetrazole ring or subsequent N-alkylation. nih.gov | Reduced reaction times and often higher yields. |

| Tandem Michael-Addition/Cyclization | Construction of more complex heterocyclic systems fused to the core structure. nih.gov | Increased molecular complexity in a single synthetic operation. |

Integration with High-Throughput Screening and Cheminformatics for Target Discovery

The generation of a focused library of derivatives based on the this compound scaffold is a prerequisite for modern drug discovery. beilstein-journals.org This library can be subjected to high-throughput screening (HTS) against a wide array of biological targets to identify initial hits. nih.gov The structural data from HTS, combined with cheminformatics, can then be used to build predictive models. mdpi.com These models help in understanding the structure-activity relationships, identifying the key molecular features responsible for biological activity, and guiding the design of next-generation compounds with improved potency and selectivity. mdpi.com This iterative cycle of design, synthesis, testing, and analysis is central to contemporary target discovery and lead optimization efforts.

Q & A

Q. What are the optimized synthetic routes for 3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis typically involves cyclization of precursors containing tetrazole and amine moieties. Key steps include:

- Precursor Preparation : Use of 3-methylbutan-1-amine and tetrazole derivatives (e.g., 5-substituted tetrazoles) as starting materials .

- Cyclocondensation : Employing catalysts like acetic acid or Lewis acids under reflux conditions. Solvents such as toluene or ethanol are critical for stabilizing intermediates .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .

Optimization Tips : - Temperature : Maintain 80–120°C to balance reaction rate and byproduct formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance tetrazole ring stability during synthesis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify amine protons (δ 1.5–2.5 ppm) and methyl groups (δ 1.0–1.3 ppm). Tetrazole ring protons appear as singlets (δ 8.5–9.5 ppm) .

- ¹³C NMR : Tetrazole carbons resonate at δ 145–160 ppm; aliphatic carbons appear below δ 50 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 168.1) .

- Infrared (IR) : N-H stretches (~3300 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .

Q. How should this compound be stored to ensure stability, and what safety precautions are necessary?

Methodological Answer:

- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent oxidation or hygroscopic degradation .

- Safety :

Advanced Research Questions

Q. How does the tautomerism of the tetrazole ring influence structural analysis, and how can discrepancies between spectral and crystallographic data be resolved?

Methodological Answer:

- Tautomerism : The 1H-tetrazole exists in two tautomeric forms (1H and 2H), affecting bond lengths and electronic properties. For example:

- X-ray Crystallography : Resolves tautomeric state via bond lengths (C-N: 1.30–1.35 Å in 1H form vs. 1.35–1.40 Å in 2H) .

- ¹H NMR : Tautomer ratios in solution can shift proton signals; use variable-temperature NMR to study equilibria .

Resolving Discrepancies : - Combine DFT calculations (B3LYP/6-311G(d,p)) with experimental data to model tautomer preferences .

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- DFT Studies :

- Molecular Docking : Screen against enzymes (e.g., kinases) using AutoDock Vina to assess binding affinity .

Q. How can researchers design assays to evaluate the compound’s biological activity, given structural similarities to known bioactive molecules?

Methodological Answer:

- Target Selection : Prioritize enzymes with tetrazole-binding pockets (e.g., angiotensin-converting enzyme or bacterial metalloproteases) .

- Assay Design :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to measure IC₅₀ .

- Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify via flow cytometry .

Q. How should contradictory data (e.g., spectral vs. crystallographic results) be addressed in publications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.